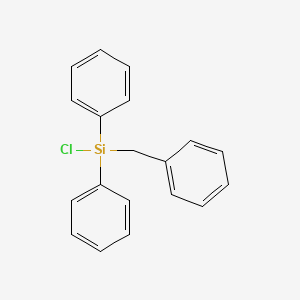
Benzyl(chloro)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(chloro)diphenylsilane is an organosilicon compound with the molecular formula C19H17ClSi It is a derivative of silane, where a silicon atom is bonded to a benzyl group, two phenyl groups, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(chloro)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with benzyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Another method involves the hydrosilylation of benzyl chloride with diphenylsilane in the presence of a platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the process. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl(chloro)diphenylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form benzyl(diphenyl)silane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Major Products Formed:
Substitution: Benzyl(diphenyl)silanol, benzyl(diphenyl)silamine.
Reduction: Benzyl(diphenyl)silane.
Oxidation: Benzyl(diphenyl)silanol, siloxanes.
Scientific Research Applications
Benzyl(chloro)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-containing compounds. It also serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of benzyl(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Chlorodiphenylsilane: Similar in structure but lacks the benzyl group.
Diphenylsilane: Lacks both the benzyl and chlorine groups.
Benzylsilane: Contains a benzyl group but lacks the phenyl and chlorine groups.
Uniqueness: Benzyl(chloro)diphenylsilane is unique due to the presence of both benzyl and chlorosilane groups, which provide it with distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wide range of synthetic transformations, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
18670-77-4 |
|---|---|
Molecular Formula |
C19H17ClSi |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
benzyl-chloro-diphenylsilane |
InChI |
InChI=1S/C19H17ClSi/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
QWWOUNVOKDHORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















